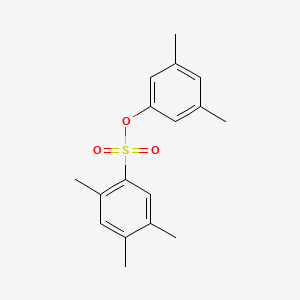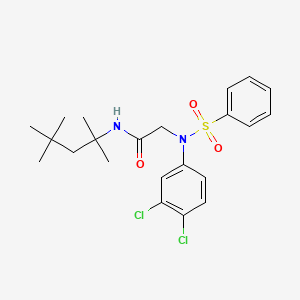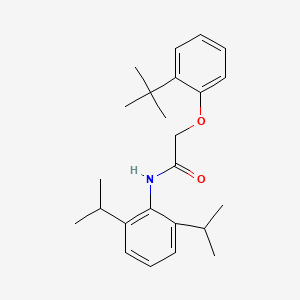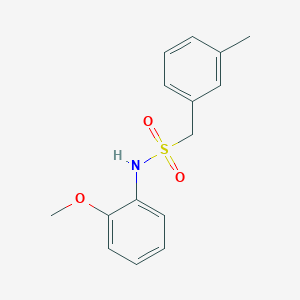
3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate
説明
Synthesis Analysis
The synthesis of structurally related sulfonate compounds often involves interactions between different phenyl-sulfonamide or benzenesulfonamide derivatives and reactive agents such as chlorosulfonic acid. For example, Rublova et al. (2017) described the synthesis of two new structural isomers by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, showcasing a method that might be applicable to the synthesis of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Molecular Structure Analysis
The molecular structure of sulfonate compounds can be elucidated using X-ray crystallography, as demonstrated in the synthesis and structural analysis by Rublova et al. (2017). These techniques provide insights into the molecular and electronic structure, as well as the intramolecular hydrogen bonds that play a crucial role in stabilizing the molecular configuration of sulfonate derivatives (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of sulfonate compounds, including potential derivatives of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate, can be explored through kinetic investigations and substitution reactions in aqueous solutions. The study by Rublova et al. (2017) provides data on kinetic investigations of substitution reactions, which could help in understanding the chemical properties of related sulfonate compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of sulfonate compounds can be significantly influenced by their molecular structure. While specific data on 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate is not provided, the detailed analysis of isomeric sulfonate compounds by Rublova et al. (2017) could serve as a basis for inferring the physical properties of similar compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Chemical Properties Analysis
Understanding the chemical properties of sulfonate compounds involves examining their reactivity towards various reagents, their stability under different conditions, and their ability to participate in chemical reactions. The synthesis and kinetic investigation of sulfonate isomers by Rublova et al. (2017) provide valuable insights into the chemical behavior and reactivity of these compounds, which are essential for predicting the behavior of closely related chemicals (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
特性
IUPAC Name |
(3,5-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-11-6-12(2)8-16(7-11)20-21(18,19)17-10-14(4)13(3)9-15(17)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHESYSGUTXOEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4739645.png)
![1,3-dimethyl-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4739653.png)


![3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4739692.png)
![methyl 3-chloro-6-({[2-(phenylacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4739695.png)
![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4739701.png)
![4-fluoro-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4739705.png)
![ethyl 6-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4739710.png)
![N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4739717.png)
![methyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4739722.png)

![4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)
![1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4739748.png)